![molecular formula C19H23N5O4S B280023 ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280023.png)
ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.
Mecanismo De Acción
BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK activity without affecting other kinases, leading to minimal off-target effects. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In clinical trials, TAK-659 has been well-tolerated, with manageable side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for laboratory experiments, including its selectivity for BTK and its ability to enhance the antitumor activity of other chemotherapeutic agents. However, TAK-659 has limitations in terms of its specificity for B-cell malignancies and its potential for resistance development.
Direcciones Futuras
Future research directions for TAK-659 include the development of combination therapies with other chemotherapeutic agents, the identification of biomarkers for patient selection, and the investigation of its potential in other B-cell malignancies. Additionally, the development of more potent and selective BTK inhibitors may enhance the therapeutic potential of this class of drugs.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methylthiophen-2-amine with ethyl 2-chloroacetate to form ethyl 2-(4-methylthiophen-2-yl)acetate. This intermediate is then reacted with potassium tert-butoxide and methyl cyanoacetate to form ethyl 5-{[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models and clinical trials for its potential as a therapeutic agent in B-cell malignancies. In vitro studies have shown that TAK-659 selectively inhibits BTK activity and induces apoptosis in B-cell lymphoma cell lines. Additionally, TAK-659 has been shown to enhance the antitumor activity of other chemotherapeutic agents in preclinical models.
Propiedades
Fórmula molecular |
C19H23N5O4S |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
ethyl 5-[[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl]-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H23N5O4S/c1-6-24(7-2)18(26)15-11(4)12(10-20)17(29-15)21-16(25)14-9-13(22-23(14)5)19(27)28-8-3/h9H,6-8H2,1-5H3,(H,21,25) |
Clave InChI |
YCULHSNTBFIGMB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NN2C)C(=O)OCC)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


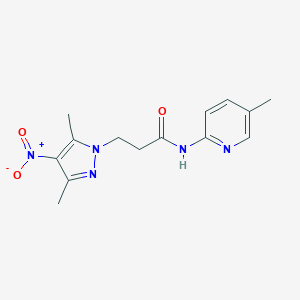
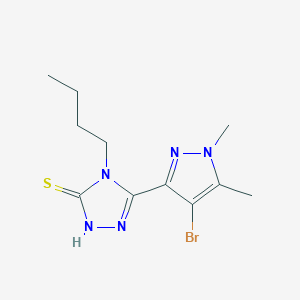
![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
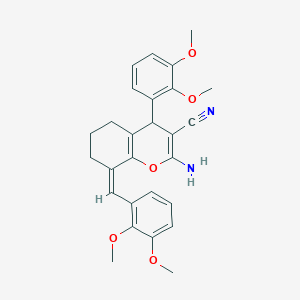
![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)
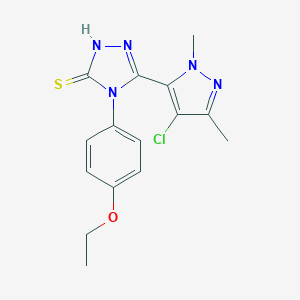
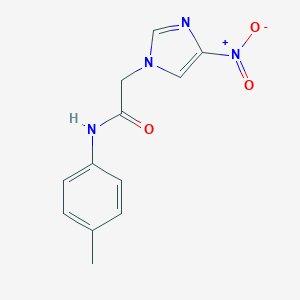
![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
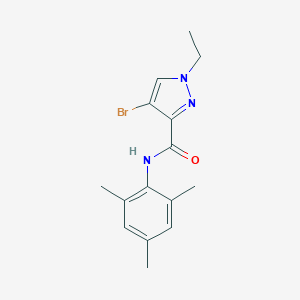
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
